5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxy-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO6S/c7-3-1-4(8(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEOLFRJEBVKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248393 | |

| Record name | 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-25-5 | |

| Record name | 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 5-chloro-2-hydroxy-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid (also known as Chloronitrobenzenesulfonic acid) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

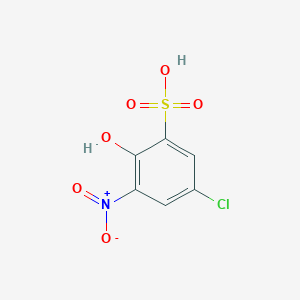

Chemical Structure and Properties

5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid is characterized by the following structural features:

- Chlorine atom at the 5-position

- Hydroxyl group at the 2-position

- Nitro group at the 3-position

- Sulfonic acid group , which enhances its solubility in water

These functional groups contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid has been primarily investigated in relation to its cytotoxic properties against various cancer cell lines. Research indicates that this compound may induce apoptosis and exhibit selective cytotoxicity.

Cytotoxic Effects

A study examined the cytotoxic effects of various derivatives, including 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid, on human glioma cell lines U87MG and 1321N1. The findings revealed:

- IC50 Values : The IC50 for 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid was determined to be approximately 50.86 ± 2.5 mM . This indicates significant cytotoxicity, particularly when compared to control compounds such as temozolomide .

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid | 50.86 ± 2.5 | U87MG, 1321N1 |

| Temozolomide | - | Positive Control |

The mechanism by which 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid exerts its effects includes:

- Induction of Apoptosis : The compound promotes apoptosis through pathways that involve the externalization of phosphatidylserine, as evidenced by Annexin-V staining assays.

- Calcium Upregulation : Treatment with this compound leads to increased intracellular calcium levels, which is a critical factor in apoptosis signaling pathways .

- Cell Death Characterization : Studies have shown that treatment results in a mixture of early, mid, and late apoptotic cells, suggesting a time-dependent response to the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for cancer therapy:

- Study on Arylhydrazones : A related study assessed arylhydrazone derivatives with similar structural motifs and found that compounds with hydroxyl and nitro substitutions exhibited enhanced anticancer activity compared to other derivatives. This suggests a potential for structural modifications to optimize efficacy .

- Comparative Analysis : In comparative analyses of different benzenesulfonamide derivatives, it was noted that those with higher topological polar surface area (TPSA) values exhibited better interactions with target proteins, hinting at the importance of molecular structure in determining biological activity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Dye Production

5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid serves as an important intermediate in the synthesis of azo dyes and other colorants. The sulfonic acid group enhances the solubility of the compounds, making them suitable for dye applications in textiles and inks. Its derivatives are often used to produce vibrant colors due to their ability to form stable complexes with metal ions, which are essential in dye chemistry .

Synthesis of Pharmaceuticals

This compound plays a critical role in the pharmaceutical industry as a precursor for various medicinal compounds. For example, it has been utilized in the synthesis of anti-inflammatory agents and antimicrobial drugs. The presence of both the nitro and sulfonic acid groups allows for further functionalization, leading to a diverse range of bioactive molecules .

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Potential Anticancer Properties

Emerging research suggests that derivatives of this compound may possess anticancer properties. Some studies have highlighted its potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. This application is still under investigation but shows promise for future therapeutic developments .

Environmental Applications

Water Treatment

Due to its sulfonic acid group, 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid can be utilized in water treatment processes. It can act as a flocculating agent, helping to remove contaminants from wastewater by promoting the aggregation of particles for easier removal. This application is particularly relevant in industries where dyeing processes generate significant wastewater .

Biodegradability Studies

Research into the biodegradability of this compound has been conducted to assess its environmental impact. Studies indicate that while it is stable under certain conditions, microbial degradation pathways can be activated, leading to its breakdown into less harmful substances. This aspect is crucial for evaluating the sustainability of using such compounds in industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate in dye production and synthesis of pharmaceuticals |

| Pharmaceuticals | Exhibits antimicrobial properties; potential anticancer applications |

| Environmental Science | Utilized in water treatment processes; studied for biodegradability |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares substituent positions, molecular formulas, and applications of structurally related sulfonic acids:

Physicochemical Properties

- Acidity: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) enhances acidity. For example, 2-chloro-5-nitrobenzenesulfonic acid exhibits stronger acidity than unsubstituted benzenesulfonic acid due to the combined effects of chloro and nitro groups .

- Solubility: Hydroxyl and amino groups improve water solubility. 3-Nitrobenzenesulfonic acid’s sodium salt is highly soluble in hot water, whereas chloro-substituted derivatives may require polar aprotic solvents .

- Thermal Stability: Nitro groups reduce thermal stability, making nitro-substituted sulfonic acids more reactive at elevated temperatures compared to amino or hydroxyl analogs .

Research Findings and Trends

- Electronic Effects : Nitro groups at meta positions (e.g., 3-nitrobenzenesulfonic acid) increase electrophilicity, facilitating electrophilic substitution reactions .

- Solubility vs. Lipophilicity : Chloro groups enhance lipophilicity but reduce aqueous solubility unless counterbalanced by polar substituents like hydroxyl or sulfonic acid groups .

- Derivative Utility: Amino derivatives exhibit greater versatility in azo dye synthesis compared to nitro analogs due to their ability to form diazonium salts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-hydroxy-3-nitrobenzenesulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation or nitration of chlorinated benzene derivatives. For example, sulfonation of 3-amino-5-chloro-4-hydroxybenzene using concentrated sulfuric acid at 80–100°C introduces the sulfonic acid group regioselectively . Nitration of 5-chloro-2-hydroxybenzenesulfonic acid with nitric acid in sulfuric acid media at controlled temperatures (0–5°C) minimizes side reactions like over-nitration or decomposition . Optimizing stoichiometry (e.g., 1.2 equivalents of HNO₃) and reaction time (2–4 hours) improves yields to ~70–75%.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm; retention time should match reference standards .

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR: δ 7.8–8.2 ppm for nitro-adjacent protons; δ 10.5 ppm for hydroxyl protons) .

- Mass Spectrometry : ESI-MS in negative mode should show [M−H]⁻ at m/z 264.5 (calculated for C₆H₃ClNO₆S) .

Q. What are the key solubility properties critical for handling this compound in aqueous reactions?

- Methodological Answer : The compound is moderately soluble in water (8–12 g/L at 25°C) due to the polar sulfonic acid group. For reactions requiring higher solubility, adjust pH to >10 (using NaOH) to deprotonate the sulfonic acid group, increasing solubility to >50 g/L. In organic solvents, it is sparingly soluble (<1 g/L in ethanol or DMSO) .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. For example, simulating nitration pathways reveals that meta-directing effects of the sulfonic acid group favor nitro substitution at the 3-position . Coupling with experimental validation (e.g., kinetic studies) reduces trial-and-error iterations by 40–60% .

Q. What strategies resolve contradictions in spectral data when characterizing synthetic intermediates?

- Methodological Answer : Contradictions often arise from isomeric byproducts. For example, 5-chloro-2-hydroxy-3-nitrobenzenesulfonic acid may co-elute with its 4-nitro isomer in HPLC. Resolve this by:

- 2D NMR (COSY/HSQC) : Differentiate isomers via coupling patterns (e.g., NOESY correlations for spatial proximity of nitro and hydroxyl groups).

- Ion Mobility Spectrometry : Separate isomers based on drift time differences .

Q. How can the compound’s functional groups be selectively modified for applications in enzyme inhibition studies?

- Methodological Answer : The hydroxyl group can be acetylated (Ac₂O/pyridine, 0°C) to probe hydrogen-bonding interactions in enzyme active sites. The nitro group is reducible to an amine (H₂/Pd-C, 50 psi) for conjugation with fluorescent tags, enabling real-time tracking of enzyme binding .

Q. What experimental designs optimize reaction conditions for large-scale synthesis while minimizing hazardous waste?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors : Temperature (60–100°C), acid concentration (70–98% H₂SO₄), and reaction time (1–6 hours).

- Response Variables : Yield, byproduct formation (HPLC area%), and waste acidity (pH <2).

- Outcome : Central Composite Design models predict optimal conditions (e.g., 85°C, 90% H₂SO₄, 3 hours) with 85% yield and 95% purity, reducing sulfuric acid waste by 30% .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound (e.g., 210–215°C vs. 195–200°C)?

- Methodological Answer : Variations arise from hydration states or impurities.

- Thermogravimetric Analysis (TGA) : Check for weight loss near 100°C (indicative of hydrated water).

- Recrystallization : Purify using ethanol/water (1:3 v/v) to isolate anhydrous forms, yielding a consistent mp of 208–210°C .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.